molecular formula C9H19N B1461477 (Cyclopropylmethyl)(3-methylbutan-2-yl)amine CAS No. 1019561-74-0

(Cyclopropylmethyl)(3-methylbutan-2-yl)amine

Cat. No. B1461477
CAS RN: 1019561-74-0
M. Wt: 141.25 g/mol
InChI Key: OLPJSNRHERUPRG-UHFFFAOYSA-N
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Description

Cyclopropylmethyl)(3-methylbutan-2-yl)amine, also known as CPMA, is an organic compound that has been studied extensively in the scientific research community due to its potential applications. CPMA is an amine that is composed of a cyclopropylmethyl group and a 3-methylbutan-2-yl group, and it has a molecular weight of 93.15 g/mol. CPMA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

Research demonstrates the utility of Lewis acid-catalyzed ring-opening reactions of activated cyclopropanes with amine nucleophiles. Such methodologies enable the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, showcasing the relevance in synthesizing therapeutic agents (Lifchits & Charette, 2008).

Synthesis of Enynes

The tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes, leading to the efficient synthesis of 1,3-enynes, illustrates the chemical versatility of utilizing complex catalysts for creating compounds with diverse applications, ranging from materials science to pharmaceuticals (Feuerstein et al., 2006).

Synthesis of Amines as Radical Scavengers

The synthesis of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines suggests their potential value in treating diseases where free radicals are implicated. This highlights the role of such compounds in medicinal chemistry as potential therapeutic agents (Muhi-Eldeen & Hassan, 2017).

Intramolecular Amination of Cyclopropylmethyl Cation

The regioselective intramolecular amination of cyclopropylmethyl cation for synthesizing tetrahydro-1,3-oxazepines demonstrates advanced synthetic strategies for creating complex nitrogen-containing heterocycles, which are crucial in drug development (Skvorcova et al., 2015).

Polymerization Catalysis

Research into the synthesis and application of group 10 metal aminopyridinato complexes as catalysts for aryl-Cl activation and hydrosilane polymerization indicates the broad applicability of such structures in catalysis and materials science (Deeken et al., 2006).

properties

IUPAC Name

N-(cyclopropylmethyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(2)8(3)10-6-9-4-5-9/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPJSNRHERUPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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